molecular formula C9H14ClN3O B1467409 4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole CAS No. 1250207-95-4

4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B1467409
CAS No.: 1250207-95-4
M. Wt: 215.68 g/mol
InChI Key: AQLQVAXNWSYPAS-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H14ClN3O and its molecular weight is 215.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Strategies Toward Syntheses of Triazolyl-Functionalized Energetic Salts

This research focuses on the preparation of triazolyl-functionalized monocationic energetic salts through reactions involving chloromethyl-triazole. These salts exhibit good thermal stability and relatively high density, highlighting their potential applications in energetic materials. The methodology includes metathetical reactions and protonation processes to yield diquaternary salts with specific physical characteristics, as reported by Wang et al. (2007) in Chemistry of Materials (Wang et al., 2007).

Synthesis of Trans N-Substituted Pyrrolidine Derivatives

Prasad and colleagues (2021) in Current Organic Synthesis describe the synthesis of pyrrolidine derivatives bearing a 1,2,4-triazole ring. These compounds have significant biological activities and are crucial in developing clinical drugs, showcasing the triazole motif's importance in pharmaceuticals. The research emphasizes methods for obtaining these derivatives and their potential as precursors for various medicinal compounds (Prasad et al., 2021).

Properties

IUPAC Name

4-(chloromethyl)-1-(oxan-4-ylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c10-5-9-7-13(12-11-9)6-8-1-3-14-4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLQVAXNWSYPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.